An In-depth Technical Guide to 2,4-Piperidinedione: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 2,4-Piperidinedione: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Piperidinedione, a heterocyclic compound featuring a piperidine ring with two ketone functional groups at positions 2 and 4, serves as a crucial scaffold in medicinal chemistry and drug development. Its versatile structure allows for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of the 2,4-piperidinedione core. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside a discussion of its role as a key intermediate in the development of therapeutic agents, including inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway.
Chemical Structure and Properties
2,4-Piperidinedione, also known as piperidine-2,4-dione, is a six-membered heterocyclic compound. The core structure consists of a saturated nitrogen-containing ring with carbonyl groups at the second and fourth positions.
Chemical Structure:
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IUPAC Name: piperidine-2,4-dione[1]
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CAS Number: 50607-30-2[1]
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Molecular Formula: C₅H₇NO₂[1]
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Molecular Weight: 113.11 g/mol [1]
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SMILES: O=C1CCNC(=O)C1[1]
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InChI Key: RDNZDMDLRIQQAX-UHFFFAOYSA-N[1]
The physicochemical properties of 2,4-piperidinedione are summarized in the table below, providing essential data for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| Appearance | White to light yellow solid | ChemicalBook |
| Melting Point | 98.0 to 103.0 °C | ChemicalBook, iChemical |
| Boiling Point (Predicted) | 362.1 ± 35.0 °C at 760 mmHg | ChemicalBook, iChemical |
| Density (Predicted) | 1.184 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 12.00 ± 0.70 | ChemicalBook |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook |
Synthesis of 2,4-Piperidinedione
The synthesis of 2,4-piperidinedione can be achieved through various synthetic routes. A common and effective method involves the cyclization of a protected β-alanine derivative followed by deprotection. Below is a detailed experimental protocol for a two-step synthesis starting from Boc-β-alanine.
Experimental Protocol: Synthesis from Boc-β-alanine
This protocol outlines the synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate, which is then deprotected to yield 2,4-piperidinedione.
Step 1: Synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate
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Reaction Setup: In a 250 mL round-bottomed flask under a nitrogen atmosphere, dissolve Boc-β-alanine (4 g, 0.0211 mol), Meldrum's acid (3.66 g, 0.0253 mol), and 4-dimethylaminopyridine (DMAP, 3.92 g, 0.0316 mol) in anhydrous dichloromethane (100 mL).[2]
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Coupling Reaction: Cool the mixture to 0°C in an ice bath. Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI-HCl, 6.01 g, 0.0316 mol) to the flask.[2]
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.[2]
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Work-up: Dilute the reaction mixture with dichloromethane and wash with 5% aqueous potassium bisulfate. Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.[2]
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Cyclization: Remove the solvent under reduced pressure to obtain the crude product. Dissolve the crude product in ethyl acetate (100 mL) and reflux for 4 hours.[2]
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Isolation: Evaporate the volatiles under reduced pressure to yield tert-butyl 2,4-dioxopiperidine-1-carboxylate. The expected yield is approximately 3.2 g (71%).[2]
Step 2: Deprotection to 2,4-Piperidinedione
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Deprotection Reaction: Dissolve the tert-butyl 2,4-dioxopiperidine-1-carboxylate obtained in the previous step in dichloromethane.
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Acid Treatment: Add trifluoroacetic acid and stir the mixture at room temperature for 3 hours.
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Isolation and Purification: Remove the solvent and excess acid under reduced pressure. The resulting residue is purified by silica gel column chromatography.
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of 2,4-piperidinedione.
Biological Significance and Applications
The 2,4-piperidinedione scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications.
Inhibition of TGF-β Signaling
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis.[3][4][5] Its dysregulation is implicated in various diseases, including cancer and fibrosis.[1][6] Derivatives of 2,4-piperidinedione have been identified as potent inhibitors of this pathway. Specifically, β-annulated 1,4-dihydropyridines synthesized from 2,4-piperidinedione have been shown to inhibit TGF-β/Smad signaling.[3][4] One such derivative, compound 28, exhibited an IC₅₀ of 170 nM for TGF-β inhibition.[4] These compounds act by promoting the internalization and degradation of the type II TGF-β receptor (TGFBR2).[3]
Caption: TGF-β signaling pathway and the inhibitory action of 2,4-piperidinedione derivatives.
Anticonvulsant and Cytotoxic Activities
Derivatives of piperidinedione have been explored for their potential as anticonvulsant and cytotoxic agents. While specific data for the unsubstituted 2,4-piperidinedione is limited, structurally related compounds have shown promising activity.
Anticonvulsant Activity: Substituted piperidine-2,6-diones have been synthesized and tested for their anticonvulsant properties in animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[2] For instance, certain pyrrolidine-2,5-dione derivatives, which share the imide functionality, have demonstrated significant anticonvulsant activity with ED₅₀ values in the range of 30-90 mg/kg in the MES and 6 Hz tests.[7][8][9]
Cytotoxic Activity: The cytotoxic effects of piperidine derivatives have been evaluated against various cancer cell lines. Piperine, a naturally occurring piperidine alkaloid, has shown IC₅₀ values of 198 µM, 214 µM, and 238 µM against A549 (lung), HepG2 (liver), and MDA-MB-231 (breast) cancer cell lines, respectively.[10] Other synthetic piperidine derivatives have exhibited cytotoxicity with IC₅₀ values as low as 1.3-8.3 µg/mL against HCT-116, MCF-7, and Hep-G2 cell lines.[11]
The table below summarizes some reported biological activity data for piperidinedione derivatives.
| Compound Class | Activity Type | Model | Value | Reference |
| β-annulated 1,4-dihydropyridine | TGF-β Inhibition | Cellular Assay | IC₅₀ = 170 nM | [4] |
| Pyrrolidine-2,5-dione derivative | Anticonvulsant | MES test (mice) | ED₅₀ = 49.6 mg/kg | [9] |
| Pyrrolidine-2,5-dione derivative | Anticonvulsant | 6 Hz test (mice) | ED₅₀ = 31.3 mg/kg | [9] |
| Piperine | Cytotoxicity | A549 cell line | IC₅₀ = 198 µM | [10] |
| Piperine | Cytotoxicity | HepG2 cell line | IC₅₀ = 214 µM | [10] |
| Piperine | Cytotoxicity | MDA-MB-231 cell line | IC₅₀ = 238 µM | [10] |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | Cytotoxicity | A549 cell line | IC₅₀ = 32.43 µM | [12] |
Experimental Protocols for Biological Assays
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of 2,4-piperidinedione derivatives on cancer cell lines.
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Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control with a known cytotoxic agent. Incubate for a specified period (e.g., 48 or 72 hours).
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MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
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Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).
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Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.
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Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Workflow: Cytotoxicity Assessment
Caption: Experimental workflow for determining the cytotoxicity of 2,4-piperidinedione derivatives.
Protocol: Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)
This protocol provides a standard method for evaluating the anticonvulsant activity of test compounds in mice.
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Animal Preparation: Use male albino mice weighing 20-25 g. Administer the test compound intraperitoneally (i.p.) at various doses.
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Seizure Induction: At the time of predicted peak effect of the compound, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
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Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
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Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.
Conclusion
2,4-Piperidinedione is a valuable heterocyclic scaffold with significant potential in drug discovery and development. Its straightforward synthesis and the diverse biological activities of its derivatives make it an attractive starting point for the design of novel therapeutic agents. The ability of its derivatives to selectively inhibit the TGF-β signaling pathway highlights its importance in the development of treatments for cancer and fibrotic diseases. Furthermore, the exploration of piperidinedione derivatives as anticonvulsant and cytotoxic agents continues to be a promising area of research. This technical guide provides a foundational understanding of the chemistry and biology of 2,4-piperidinedione, offering detailed protocols and workflows to aid researchers in their investigations of this important chemical entity.
References
- 1. 2,4-Piperidinedione | C5H7NO2 | CID 10887863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE | 845267-78-9 [chemicalbook.com]
- 3. Synthesis and SAR of b-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFbeta Signaling. – CIRM [cirm.ca.gov]
- 4. Synthesis and SAR of b-annulated 1,4-dihydropyridines define cardiomyogenic compounds as novel inhibitors of TGFβ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. nwmedj.org [nwmedj.org]
